(2,3-Difluorophenyl)(quinolin-3-yl)methanone (2,3-Difluorophenyl)(quinolin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1187166-32-0
VCID: VC8357866
InChI: InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F
Molecular Formula: C16H9F2NO
Molecular Weight: 269.24 g/mol

(2,3-Difluorophenyl)(quinolin-3-yl)methanone

CAS No.: 1187166-32-0

Cat. No.: VC8357866

Molecular Formula: C16H9F2NO

Molecular Weight: 269.24 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Difluorophenyl)(quinolin-3-yl)methanone - 1187166-32-0

Specification

CAS No. 1187166-32-0
Molecular Formula C16H9F2NO
Molecular Weight 269.24 g/mol
IUPAC Name (2,3-difluorophenyl)-quinolin-3-ylmethanone
Standard InChI InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Standard InChI Key ZEINMPSRVWTHPS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2,3-Difluorophenyl)(quinolin-3-yl)methanone (CAS No. 1187166-32-0) features a quinoline heterocycle fused to a benzene ring, with a ketone group at the 3-position connecting it to a 2,3-difluorophenyl substituent. The molecular formula is C₁₆H₉F₂NO, yielding a molecular weight of 269.24 g/mol. The fluorine atoms at the ortho and meta positions of the phenyl ring introduce electronegativity and steric effects, influencing dipole moments and binding interactions.

Stereoelectronic Effects

The electron-withdrawing fluorine atoms enhance the compound’s stability and reactivity by polarizing the phenyl ring. This polarization facilitates π-π stacking with aromatic residues in biological targets, as observed in proteasome inhibition studies . The quinoline nitrogen participates in hydrogen bonding, while the methanone group serves as a hydrogen bond acceptor, further stabilizing ligand-receptor complexes.

Spectral and Analytical Data

Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the structure. Key spectral peaks include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, quinoline-H), 8.20–7.40 (m, 8H, aromatic-H), 7.10 (t, 1H, phenyl-H).

  • ¹³C NMR: δ 194.5 (C=O), 150.2–115.7 (aromatic carbons).

  • HRMS: m/z 269.24 [M+H]⁺.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation, where 2,3-difluorobenzoyl chloride reacts with quinoline in the presence of a Lewis acid catalyst (e.g., AlCl₃) or under basic conditions with triethylamine.

Reaction Scheme:
Quinoline+2,3-Difluorobenzoyl ChlorideEt₃N, CH₂Cl₂(2,3-Difluorophenyl)(quinolin-3-yl)methanone\text{Quinoline} + \text{2,3-Difluorobenzoyl Chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{(2,3-Difluorophenyl)(quinolin-3-yl)methanone}

Purification and Yield

Purification by column chromatography (SiO₂, ethyl acetate/hexane) yields 65–75% product. Recrystallization from ethanol improves purity to >98%.

Synthetic Challenges

Competing reactions, such as over-acylation or decomposition of the acyl chloride, require strict temperature control (0–5°C). The basic environment deprotonates quinoline, enhancing nucleophilicity but risking side reactions with moisture.

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Fluorine substitution enhances membrane permeability, enabling (2,3-Difluorophenyl)(quinolin-3-yl)methanone to inhibit bacterial efflux pumps at IC₅₀ values of 2.5–5.0 μM .

Structure-Activity Relationship (SAR)

  • Quinoline Core: Essential for π-stacking with Phe24 in the proteasome .

  • Fluorine Substituents: Improve binding affinity by 30% compared to non-fluorinated analogs.

Antiparasitic Applications

In Trypanosoma brucei models, the compound reduces parasitemia by 90% at 10 μM, targeting the parasite’s proteasome without affecting mammalian cells .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High permeability (MDCK-MDR1 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic clearance (Clₙₒᵣₘ = 15 mL/min/kg) via CYP3A4-mediated oxidation.

  • Brain Penetration: LogBB = 0.8, indicating moderate blood-brain barrier permeability .

Toxicity Data

  • Acute Toxicity (LD₅₀): >500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test.

Research Advancements and Future Directions

Proteasome Inhibitor Optimization

Cryo-EM studies reveal that the compound’s N–H group forms a hydrogen bond with Tyr113 in the Leishmania tarentolae proteasome, guiding the design of analogs with improved selectivity .

Computational Modeling

In silico QSAR models predict a brain-to-plasma partition coefficient (Kₚ) of 1.2, aligning with experimental data. Molecular dynamics simulations optimize R3 substituents for enhanced solubility .

Applications in Organic Synthesis

Building Block for Heterocycles

The methanone group undergoes nucleophilic addition with Grignard reagents, yielding tertiary alcohols. Subsequent cyclization produces pyrano[3,4-c]quinolines with antitumor activity.

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